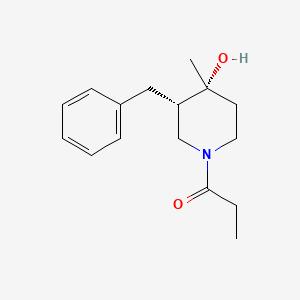![molecular formula C15H15N5OS B5404690 4-ethyl-5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5404690.png)
4-ethyl-5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide is a chemical compound that belongs to the class of tetrazole-containing compounds. It has been extensively studied for its potential applications in various scientific research fields due to its unique chemical structure and properties.
Mécanisme D'action
The exact mechanism of action of 4-ethyl-5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide is not yet fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-ethyl-5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. It has also been found to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders. Additionally, it has been shown to have a good safety profile and low toxicity, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-ethyl-5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide is its potent pharmacological activity, which makes it a valuable tool for studying various biological processes. However, its synthesis is relatively complex, which may limit its widespread use in laboratory experiments. Additionally, more research is needed to fully understand its mechanism of action and potential applications in various scientific research fields.
Orientations Futures
There are several future directions for the research and development of 4-ethyl-5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide. One potential direction is to further explore its potential applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to investigate its potential as a therapeutic agent for the treatment of various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to fully understand its mechanism of action and potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 4-ethyl-5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide involves the reaction of 3-(1H-tetrazol-5-yl)aniline with ethyl 2-bromo-5-methylthiophene-3-carboxylate in the presence of a palladium catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various chromatographic techniques.
Applications De Recherche Scientifique
4-ethyl-5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been studied extensively for its potential applications in various scientific research fields. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. It has also been shown to have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
4-ethyl-5-methyl-N-[3-(2H-tetrazol-5-yl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-3-12-9(2)22-8-13(12)15(21)16-11-6-4-5-10(7-11)14-17-19-20-18-14/h4-8H,3H2,1-2H3,(H,16,21)(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUNQCLSVDHWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=CC=CC(=C2)C3=NNN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-N-methyl-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5404618.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5404623.png)
![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5404626.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylacetamide](/img/structure/B5404627.png)
![2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol](/img/structure/B5404646.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5404653.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5404661.png)
![3-ethyl-5-methoxy-2-[2-(methylthio)-1-buten-1-yl]-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5404663.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5404670.png)

![2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]morpholine](/img/structure/B5404676.png)
![sec-butyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5404684.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5404697.png)
![6-[2-(2-chloro-6-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5404705.png)